4H-Pyrrolo[1,2-a]benzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4H-pyrrolo[1,2-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMASDELHSUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623811 | |
| Record name | 4H-Pyrrolo[1,2-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24990-52-1 | |
| Record name | 4H-Pyrrolo[1,2-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic stability of 4H-pyrrolo[1,2-a]benzimidazole isomers
An In-Depth Technical Guide to the Thermodynamic Stability of 4H-pyrrolo[1,2-a]benzimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Understanding the thermodynamic stability of its potential isomers is crucial for rational drug design, synthesis optimization, and predicting the long-term stability of drug candidates. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to elucidating the relative thermodynamic stabilities of this compound isomers. We delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Introduction: The Significance of the this compound Scaffold
The fusion of a pyrrole ring with a benzimidazole nucleus gives rise to the this compound system, a class of compounds that has garnered significant attention in medicinal chemistry.[1][2] These molecules are known to possess a wide range of biological activities, including antimicrobial, and antitumor properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and, by extension, the relative stability of their isomers. Isomeric purity and stability are critical parameters in drug development, influencing a compound's efficacy, safety, and shelf-life.
This guide will focus on the isomers of the core this compound structure. For the parent, unsubstituted scaffold, isomerism can be considered in the form of tautomers or positional isomers arising from substitution on the benzene ring. Herein, we will explore a framework for assessing their relative thermodynamic stabilities.
Isomerism in the this compound System
For the unsubstituted this compound, the primary form of isomerism to consider is positional isomerism when substituents are introduced on the benzo ring. Let's consider a monosubstituted derivative as a model case. The substituent can be placed at positions 6, 7, 8, or 9. The relative thermodynamic stability of these isomers can significantly impact their prevalence in a synthetic mixture and their biological activity.
Additionally, while less common for this specific locked ring system, tautomerism could be a consideration in derivatives with appropriate functional groups. For the purpose of this guide, we will focus on the positional isomers.
Computational Assessment of Isomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to predict the relative thermodynamic stabilities of isomers.[3][4] The choice of functional and basis set is critical for obtaining accurate results.
Rationale for Computational Approach
DFT calculations allow for the determination of the ground-state electronic energy of a molecule.[3][5] By comparing the optimized energies of different isomers, we can predict their relative stabilities. The isomer with the lowest energy is considered the most thermodynamically stable. This in silico approach is invaluable for prioritizing synthetic targets and understanding experimental outcomes.
Detailed Computational Protocol
Herein, we outline a robust protocol for calculating the relative stabilities of monosubstituted this compound isomers (e.g., with a model substituent like -CH3 or -F).
Step 1: Initial Structure Generation
-
Construct the 3D structures of the 6-, 7-, 8-, and 9-substituted this compound isomers using a molecular builder.
Step 2: Geometry Optimization
-
Perform geometry optimization for each isomer using a suitable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311++G(d,p) basis set.[4][6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
The optimization should be performed without any symmetry constraints to ensure the true energy minimum is located.
Step 3: Frequency Calculation
-
Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for a more accurate stability comparison.
-
Step 4: Relative Energy Calculation
-
The total energy (E_total) for each isomer is calculated as: E_total = E_electronic + ZPVE
-
The relative energy (ΔE) of each isomer is then determined with respect to the most stable isomer (the one with the lowest E_total).
Data Presentation
The results of the computational analysis should be summarized in a clear and concise table for easy comparison.
| Isomer Position | Electronic Energy (Hartree) | ZPVE (Hartree) | Total Energy (Hartree) | Relative Energy (kcal/mol) |
| 6-substituted | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| 7-substituted | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| 8-substituted | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| 9-substituted | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Table 1: Example of a table summarizing the calculated thermodynamic stabilities of monosubstituted this compound isomers.
Visualization of the Computational Workflow
Caption: A flowchart illustrating the key steps in the computational determination of isomer stability.
Experimental Validation of Thermodynamic Stability
While computational predictions are highly valuable, experimental validation is essential for confirming the theoretical findings. The primary experimental approach involves synthesizing a mixture of the isomers and allowing them to equilibrate under conditions that permit interconversion, followed by analysis of the equilibrium mixture.
Synthesis of this compound Isomers
The synthesis of 4H-pyrrolo[1,2-a]benzimidazoles can be achieved through various methods, often involving the condensation of a substituted o-phenylenediamine with a suitable pyrrole precursor.[7][8] The specific starting materials will dictate the initial isomeric ratio.
Experimental Protocol for Equilibration Studies
Step 1: Isomer Mixture Preparation
-
Synthesize a mixture of the 6-, 7-, 8-, and 9-substituted this compound isomers. Alternatively, an isolated, less stable isomer can be used as the starting material.
Step 2: Equilibration
-
Dissolve the isomer mixture in a high-boiling, inert solvent.
-
Add a catalyst that can facilitate isomer interconversion. This could be a strong acid or base, depending on the mechanism of isomerization.
-
Heat the reaction mixture to a temperature that allows for equilibration to be reached in a reasonable timeframe. The optimal temperature and time should be determined empirically.
Step 3: Sampling and Analysis
-
Withdraw aliquots from the reaction mixture at various time points.
-
Quench the reaction to prevent further isomerization during analysis.
-
Analyze the isomeric ratio in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a mass spectrometer (MS) for definitive identification.
Step 4: Determination of Equilibrium
-
Continue the experiment until the isomeric ratio remains constant over several time points, indicating that thermodynamic equilibrium has been reached. The final ratio reflects the relative thermodynamic stabilities of the isomers.
Thermal Analysis with Differential Scanning Calorimetry (DSC)
DSC can provide insights into the thermal properties of the individual, isolated isomers.[9][10] While not a direct measure of relative thermodynamic stability in solution, it can reveal differences in melting points and enthalpies of fusion, which are related to crystal lattice energy and intermolecular forces.[10][11]
Visualization of the Experimental Workflow
Caption: A schematic of the experimental procedure for determining isomer stability via equilibration.
Conclusion
The thermodynamic stability of this compound isomers is a critical consideration in the development of new therapeutic agents. This guide has provided a comprehensive framework for assessing isomer stability through a synergistic approach of computational prediction and experimental validation. By employing robust DFT calculations and carefully designed equilibration studies, researchers can gain a deep understanding of the energetic landscape of these important heterocyclic compounds. This knowledge is paramount for the rational design of more stable, effective, and safe drug candidates.
References
- JIANG Yuliang, HAN Qiaorong, SHEN Ronghua, ZANG Xinxin, WANG Bingxiang. Synthesis and Antimicrobial Activity of Some New 4H-Pyrrolo[1,2-a]benzimidazoles. Chemical Research in Chinese Universities, 2014, 30(5): 755-758.
- New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones - PMC.
- Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC.
- Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics. International Journal of Thermodynamics and Chemical Kinetics.
- A Facile Synthesis of Pyrrolo[1,2‐a]benzimidazoles and Pyrazolo[3,4:4 - DOI. John Wiley & Sons, Inc..
- Conflicting findings in pyrrolo[1,2-d]tetrazoles: a comput
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. MDPI.
- DFT Calculations and Statistical Mechanics Applied to Isomeriz
- Molecular Properties of the Valence Isomers of Diazines: Density Functional Theory (DFT) and Møller Plesset (mp2) Methods. Journal of Chemical Society of Pakistan.
- (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - ResearchGate.
- Design of highly active analogues of the pyrrolo[1,2-a]benzimidazole antitumor agents. Journal of Medicinal Chemistry. ZX43vVz3J5Qs_5f9k=)
Sources
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. Design of highly active analogues of the pyrrolo[1,2-a]benzimidazole antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemical.journalspub.info [chemical.journalspub.info]
- 4. modernscientificpress.com [modernscientificpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Pyrrolo[1,2-a]benzimidazole Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development
Abstract
The pyrrolo[1,2-a]benzimidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and multifaceted biological applications of this important class of compounds. We will delve into the mechanistic intricacies of their anticancer and antimicrobial activities, supported by detailed experimental protocols and quantitative structure-activity relationship data. This guide aims to serve as a valuable resource to accelerate the discovery and development of novel therapeutics based on the pyrrolo[1,2-a]benzimidazole framework.
Introduction: The Significance of the Pyrrolo[1,2-a]benzimidazole Heterocycle
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the fused tricyclic system of pyrrolo[1,2-a]benzimidazole has emerged as a particularly promising scaffold. Its rigid, planar structure, combined with the potential for diverse substitutions, allows for fine-tuning of its physicochemical properties and biological activities.
Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, most notably as potent anticancer and antimicrobial agents.[1] Their mechanisms of action are often multifaceted, involving interactions with key biological macromolecules such as DNA and essential enzymes like topoisomerase II.[2][3] This guide will provide a detailed exploration of these properties, offering insights into the rational design of new and more effective pyrrolo[1,2-a]benzimidazole-based drugs.
Synthetic Strategies: Accessing the Pyrrolo[1,2-a]benzimidazole Core
The construction of the pyrrolo[1,2-a]benzimidazole ring system can be achieved through various synthetic routes. One of the most efficient and widely adopted methods is the one-pot, three-component reaction, which offers high atom economy and procedural simplicity.[4]
A general and effective approach involves the reaction of an o-phenylenediamine with a 3-acylpropionic acid. This method allows for the introduction of various substituents on both the benzene and pyrrole rings, enabling the exploration of structure-activity relationships. Microwave-assisted synthesis has also been successfully employed to accelerate these reactions and improve yields.[5]
Experimental Protocol: Synthesis of a Representative Pyrrolo[1,2-a]benzimidazol-1-one
This protocol describes a general procedure for the synthesis of a pyrrolo[1,2-a]benzimidazol-1-one derivative via the condensation of an o-phenylenediamine and a 3-acylpropionic acid.
Materials:
-
o-Phenylenediamine derivative
-
3-Acylpropionic acid derivative
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the o-phenylenediamine derivative (1.0 eq) and the 3-acylpropionic acid derivative (1.1 eq).
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrrolo[1,2-a]benzimidazol-1-one.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Chemical Properties and Structure-Activity Relationships (SAR)
The chemical properties of pyrrolo[1,2-a]benzimidazoles are significantly influenced by the nature and position of their substituents. These modifications can impact the molecule's electronics, lipophilicity, and steric profile, which in turn dictates its biological activity.
For instance, in the context of anticancer activity, the presence of an aziridinyl group at the 6-position and a methyl group at the 7-position has been shown to be crucial for potent cytotoxicity.[2] The electronic nature of the substituent at the 7-position can control the reductive activation of the molecule and its ability to alkylate DNA.[2] Furthermore, the lipophilicity of substituents at the 3-position can influence the cytotoxicity profile, particularly against melanoma cell lines.[6]
Biological Activities and Mechanisms of Action
Anticancer Activity: A Two-Pronged Attack
Pyrrolo[1,2-a]benzimidazoles exhibit potent anticancer activity through a dual mechanism of action: DNA alkylation and topoisomerase II inhibition.[3][7]
Certain pyrrolo[1,2-a]benzimidazole derivatives, particularly those bearing an aziridinyl quinone moiety, act as bioreductive alkylating agents.[8] In the hypoxic environment of tumors, these compounds are reductively activated by enzymes such as DT-diaphorase.[3] This activation generates a reactive species that can then alkylate DNA, primarily at guanine and adenine bases, leading to DNA strand cleavage and ultimately, cell death.[7][8]
Caption: Inhibition of Topoisomerase II by pyrrolo[1,2-a]benzimidazoles.
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of pyrrolo[1,2-a]benzimidazole derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| PBI-A | Human Ovarian Cancer | Nanomolar range | [1] |
| PBI-A | Human Colon Cancer | Nanomolar range | [1] |
| Benzimidazole 4 | MCF-7 (Breast) | 8.86 ± 1.10 (µg/mL) | [9] |
| Benzimidazole 2 | HCT-116 (Colon) | 16.18 ± 3.85 (µg/mL) | [9] |
| Flubendazole | Pancreatic Cancer | 0.01 - 3.26 | [10] |
| Fenbendazole | Paraganglioma | 0.01 - 3.29 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the in vitro cytotoxicity of pyrrolo[1,2-a]benzimidazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [11][12][13][14] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrrolo[1,2-a]benzimidazole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in DMF and acetic acid) [12]* 96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible. [11]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [12]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [11]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Experimental Protocol: Topoisomerase II Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of pyrrolo[1,2-a]benzimidazole derivatives on topoisomerase II using a kDNA-based decatenation assay. [15][16][17][18][19] Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer
-
ATP solution
-
Enzyme dilution buffer
-
Stop solution (e.g., SDS)
-
Proteinase K
-
Agarose
-
Ethidium bromide
-
Gel loading buffer
-
Electrophoresis apparatus and power supply
-
Gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 10x assay buffer, ATP, and kDNA in sterile water.
-
Compound Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a no-enzyme control.
-
Enzyme Addition: Add the diluted topoisomerase II enzyme to all tubes except the no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution, followed by proteinase K treatment to digest the enzyme.
-
Agarose Gel Electrophoresis: Add gel loading buffer to the samples and load them onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA bands under UV light using a gel documentation system. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated product.
Antimicrobial Activity
In addition to their anticancer properties, pyrrolo[1,2-a]benzimidazoles have demonstrated significant activity against a range of pathogenic bacteria and fungi. [20][21][22]Their mechanism of action in microbes is less well-defined but is thought to involve the inhibition of essential cellular processes.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 5f | Staphylococcus aureus ATCC 25923 | 150 | [20] |
| Pyrrole derivatives 5, 6 | Pseudomonas aeruginosa | 8 | [21] |
| Pyrazole derivatives 14, 15 | Pseudomonas aeruginosa | 8 | [21] |
| Benzimidazole Derivative I | Leukemia cells | 1.15-7.33 | [23] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a widely used qualitative method to assess the antimicrobial susceptibility of bacteria. [24][25][26][27] Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Pyrrolo[1,2-a]benzimidazole compound solution of known concentration
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. [25][26]3. Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours. [25]5. Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.
Conclusion and Future Perspectives
The pyrrolo[1,2-a]benzimidazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Their potent and multifaceted anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research in this area should focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed protocols and data presented in this guide are intended to empower researchers to explore the full potential of this remarkable heterocyclic system in the ongoing quest for new and effective medicines.
References
-
Chemistry of the pyrrolo[1,2-alpha]benzimidazole antitumor agents: influence of the 7-substituent on the ability to alkylate DNA and inhibit topoisomerase II. [Link]
-
Structure-activity studies of antitumor agents based on pyrrolo[1,2-a]benzimidazoles: new reductive alkylating DNA cleaving agents. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Chemistry of the Pyrrolo[1,2-a]benzimidazole Antitumor Agents: Influence of the 7-Substituent on the Ability To Alkylate DNA and Inhibit Topoisomerase II. [Link]
-
MIC values (μg mL -1 ) for microorganisms of the tested compounds. [Link]
-
Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement. [Link]
-
(PDF) Facile synthesis of substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles by 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and arylglyoxals. [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Studies of pyrrolo[1,2-alpha]benzimidazolequinone DT-diaphorase substrate activity, topoisomerase II inhibition activity, and DNA reductive alkylation. [Link]
-
Pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones. A new class of DNA cleaving agent exhibiting G and A base specificity. [Link]
-
Cell Viability Assays. [Link]
-
Pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones. A new class of DNA cleaving agent exhibiting G and A base specificity. [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]
-
Inhibitors of topoisomerase II based on the benzodiimidazole and dipyrroloimidazobenzimidazole ring systems: controlling DT-diaphorase reductive inactivation with steric bulk. [Link]
-
Topoisomerase II Drug Screening Kit Protocol in Theory and Practice. [Link]
-
Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. [Link]
-
New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. [Link]
-
Human Topoisomerase II Decatenation Assay. [Link]
-
Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. [Link]
-
Antibacterial activity data in MIC (µg/mL). [Link]
-
Pyrrolo[1,2-a]benzimidazole-based quinones and iminoquinones. The role of the 3-substituent on cytotoxicity. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
MTT Cell Viability Assay Kit. [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. [Link]
Sources
- 1. Structure-activity studies of antitumor agents based on pyrrolo[1,2-a]benzimidazoles: new reductive alkylating DNA cleaving agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry of the pyrrolo[1,2-alpha]benzimidazole antitumor agents: influence of the 7-substituent on the ability to alkylate DNA and inhibit topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of pyrrolo[1,2-alpha]benzimidazolequinone DT-diaphorase substrate activity, topoisomerase II inhibition activity, and DNA reductive alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolo[1,2-a]benzimidazole-based quinones and iminoquinones. The role of the 3-substituent on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones. A new class of DNA cleaving agent exhibiting G and A base specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. mdpi.com [mdpi.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. topogen.com [topogen.com]
- 16. topogen.com [topogen.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. m.youtube.com [m.youtube.com]
- 19. inspiralis.com [inspiralis.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. asm.org [asm.org]
- 25. hardydiagnostics.com [hardydiagnostics.com]
- 26. youtube.com [youtube.com]
- 27. microbenotes.com [microbenotes.com]
Methodological & Application
Application Note: One-Pot Multicomponent Synthesis of 4H-Pyrrolo[1,2-a]benzimidazole Derivatives
Executive Summary
The 4H-pyrrolo[1,2-a]benzimidazole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including DNA cross-linking (mimicking mitomycin C), antitumor, and antimicrobial properties. Traditional synthesis often involves multi-step procedures with low atom economy.
This Application Note details an optimized one-pot, three-component synthesis of functionalized pyrrolo[1,2-a]benzimidazoles. Utilizing the zwitterionic reactivity of benzimidazoles with electron-deficient acetylenes and isocyanides, this protocol offers a catalyst-free, high-yield, and atom-economic pathway suitable for generating diverse libraries for drug discovery.
Scientific Principles & Mechanism[1][2][3]
The Zwitterionic Pathway
Unlike metal-catalyzed cross-couplings, this protocol relies on the nucleophilicity of the benzimidazole nitrogen and the electrophilicity of activated alkynes. The reaction proceeds through a zwitterionic intermediate, a hallmark of isocyanide-based multicomponent reactions (IMCRs).
-
Michael Addition: The pyridine-like nitrogen of the benzimidazole attacks the electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD), forming a 1:1 zwitterionic intermediate.
-
Isocyanide Trapping: The carbanion of the zwitterion attacks the isocyanide carbon.
-
Cyclization: An intramolecular nucleophilic attack by the isocyanide nitrogen (now anionic) onto the benzimidazole C-2 position closes the ring.
-
Tautomerization: A [1,5]-hydrogen shift restores aromaticity, yielding the final this compound.
Mechanistic Diagram
The following diagram illustrates the critical electron flow and intermediate states.
Figure 1: Mechanistic pathway of the three-component condensation involving benzimidazole, DMAD, and isocyanide.
Experimental Protocol
Materials & Reagents
Ensure all reagents are of analytical grade. Isocyanides are volatile and toxic; handle in a fume hood.
| Reagent | Role | Equivalence | Notes |
| Benzimidazole | Nucleophile | 1.0 equiv | Substrate (can be substituted) |
| DMAD | Electrophile | 1.0 equiv | Dimethyl acetylenedicarboxylate |
| Alkyl Isocyanide | Electrophile | 1.0 equiv | e.g., tert-Butyl isocyanide |
| Dichloromethane (DCM) | Solvent | 5-10 mL/mmol | Anhydrous preferred |
| Diethyl Ether | Wash Solvent | - | For precipitation/trituration |
Standard Operating Procedure (SOP)
Objective: Synthesis of dimethyl 1-(tert-butylamino)-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate.
-
Preparation:
-
Equip a 25 mL round-bottom flask with a magnetic stir bar.
-
Add Benzimidazole (1.0 mmol, 118 mg) and anhydrous DCM (5 mL).
-
Stir at room temperature until dissolved.
-
-
Addition of Alkyne:
-
Add DMAD (1.0 mmol, 122 µL) dropwise over 2 minutes.
-
Observation: The solution may turn slightly yellow, indicating the formation of the Michael adduct (zwitterion). Stir for 10 minutes.
-
-
Addition of Isocyanide:
-
Add tert-Butyl isocyanide (1.0 mmol, 113 µL) dropwise.
-
Stir the reaction mixture vigorously at room temperature for 12–24 hours.
-
Monitoring: Check progress via TLC (SiO₂, 4:1 Hexane/EtOAc). The product typically appears as a fluorescent spot under UV (254 nm).
-
-
Workup & Purification:
-
Evaporate the solvent under reduced pressure (Rotavap).
-
Trituration Method: Add cold diethyl ether (5 mL) to the residue and sonicate. The product often precipitates as a solid. Filter and wash with cold ether.
-
Chromatography Method (if oil persists): Purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (starting 90:10 to 70:30).
-
-
Characterization:
-
Dry the solid under high vacuum for 4 hours before analysis.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the one-pot synthesis.
Data Analysis & Validation
Expected Characterization Data
For the model compound (Dimethyl 1-(tert-butylamino)-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate):
-
Yield: 85–92%
-
Appearance: Yellow crystalline solid.
-
¹H NMR (500 MHz, CDCl₃):
- 9.20 (s, 1H, NH) – Diagnostic broad singlet indicating the amino group.
- 7.80–7.10 (m, 4H, Ar-H) – Benzimidazole aromatic protons.
- 3.95, 3.80 (s, 6H, 2x OMe) – Methyl ester peaks.
- 1.25 (s, 9H, t-Bu) – tert-butyl group.
-
IR (KBr): 3350 cm⁻¹ (NH), 1730, 1710 cm⁻¹ (C=O esters).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Moisture in solvent | Use freshly distilled or molecular-sieve dried DCM. |
| No Precipitation | Product is oily | Switch to column chromatography; avoid rapid evaporation which traps solvent. |
| Side Products | Isocyanide polymerization | Ensure dropwise addition; do not heat above 40°C unless necessary. |
| Incomplete Reaction | Steric hindrance | If using 2-substituted benzimidazoles, reflux in Acetonitrile (80°C) may be required. |
Scope & Applications
Library Generation
This protocol is highly adaptable. Researchers can vary the three components to generate Structure-Activity Relationship (SAR) libraries:
-
Benzimidazole: 5-methyl, 5-chloro, or 5-nitro derivatives.
-
Alkyne: Diethyl acetylenedicarboxylate (DEAD) or methyl propiolate (regioselectivity may vary).
-
Isocyanide: Cyclohexyl isocyanide, 1,1,3,3-tetramethylbutyl isocyanide.
Biological Relevance
The resulting pyrrolo[1,2-a]benzimidazoles are structural analogs of mitomycin C . They act as bioreductive alkylating agents.[1] The pyrrolo-fused system allows for intercalation into DNA, while the functional groups (esters/amines) can interact with the minor groove.
References
-
Yavari, I., et al. (2006). "One-pot synthesis of functionalized pyrrolo[1,2-a]benzimidazoles." Synlett, 2006(16), 2617–2620.
-
Skibo, E. B., & Schulz, W. G. (1993).[2] "Pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones. A new class of DNA cleaving agent exhibiting G and A base specificity."[2] Journal of Medicinal Chemistry, 36(21), 3050–3055.[2]
-
Alizadeh, A., et al. (2013). "One pot three component reaction for the rapid synthesis of pyrrolo[1,2-a]benzimidazoles." Molecular Diversity, 17(2), 285–294.
-
Nair, V., et al. (2012). "Multicomponent reactions based on nucleophilic carbenes and their zwitterionic analogs." Chemical Society Reviews, 41, 5280-5312. (Review of zwitterionic mechanisms).
Sources
Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-a]benzimidazoles via 1,3-Dipolar Cycloaddition
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Pyrrolo[1,2-a]benzimidazoles and Their Synthesis
The pyrrolo[1,2-a]benzimidazole scaffold is a privileged heterocyclic system of significant interest to the pharmaceutical and materials science communities. This tricyclic structure is a core component of numerous biologically active molecules demonstrating a wide range of therapeutic properties, including antitumor, anti-HIV, and antimicrobial activities.[1][2][3][4][5] The inherent planarity and rich electronic nature of this scaffold make it an ideal pharmacophore for interacting with various biological targets, such as DNA and key enzymes.[3][5] Consequently, the development of efficient and versatile synthetic routes to access functionally diverse pyrrolo[1,2-a]benzimidazoles is a primary objective in modern medicinal chemistry.[6]
Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction has emerged as a particularly powerful and convergent method for constructing the fused pyrrole ring.[2][7][8][9] This reaction, often referred to as a Huisgen cycloaddition, involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile to form a five-membered ring.[9] In the context of this guide, the key transformation is the reaction between an in situ-generated benzimidazolium N-ylide (the 1,3-dipole) and an electron-deficient alkene or alkyne (the dipolarophile). This approach offers high atom economy and allows for the rapid assembly of complex molecular architectures from simple, readily available precursors.
This document provides a detailed overview of the underlying mechanism, practical application notes, and step-by-step experimental protocols for the synthesis of pyrrolo[1,2-a]benzimidazoles using this elegant cycloaddition methodology.
Core Mechanistic Principles: The Benzimidazolium Ylide Pathway
The successful synthesis of pyrrolo[1,2-a]benzimidazoles via this route hinges on the efficient generation of the key intermediate: the benzimidazolium N-ylide. These ylides are transient species and are almost always generated in situ. The overall process can be dissected into three primary stages:
-
Quaternization: The synthesis begins with the N-alkylation of a benzimidazole derivative with a suitable alkylating agent, typically an α-halocarbonyl compound (e.g., phenacyl bromide or ethyl bromoacetate). This step forms a stable benzimidazolium salt.
-
Ylide Generation: The benzimidazolium salt is then treated with a base to abstract the acidic proton from the carbon adjacent to the carbonyl group and the positive nitrogen, generating the benzimidazolium N-ylide. This ylide is a classic 1,3-dipole, possessing a nucleophilic carbon and an electrophilic nitrogen terminus separated by another atom.
-
[3+2] Cycloaddition and Aromatization: The ylide is immediately trapped by a dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD). This concerted or stepwise cycloaddition forms a primary cycloadduct, a dihydropyrrolo[1,2-a]benzimidazole.[2] This intermediate subsequently undergoes spontaneous dehydrogenation (aromatization), often via air oxidation, to yield the stable, aromatic pyrrolo[1,2-a]benzimidazole final product.[2]
Caption: General Mechanism of Pyrrolo[1,2-a]benzimidazole Formation
Application Note 1: One-Pot, Three-Component Synthesis Under Thermal Conditions
Rationale & Field Insights: Multicomponent reactions (MCRs) are highly valued in drug discovery for their efficiency, allowing for the construction of complex molecules in a single operation. This reduces waste, saves time, and simplifies purification. The synthesis of pyrrolo[1,2-a]benzimidazoles is exceptionally well-suited to a one-pot, three-component strategy, combining the benzimidazole, an α-bromoacetophenone, and an activated alkyne.[1][2]
A critical experimental choice in this protocol is the use of an epoxide, such as 1,2-epoxybutane or 2-ethyloxirane, which serves a dual role as both the reaction solvent and an acid scavenger.[1][2] During the initial N-alkylation (quaternization), HBr is formed as a byproduct. The epoxide irreversibly traps this acid, preventing it from protonating the base required for ylide formation or promoting unwanted side reactions. This self-validating system ensures that the reaction proceeds smoothly towards the desired cycloaddition pathway. Reflux temperatures are typically required to provide the activation energy for both the quaternization and cycloaddition steps.
Protocol 1: One-Pot, Three-Component Synthesis
Objective: To synthesize a substituted pyrrolo[1,2-a]benzimidazole from a benzimidazole, an α-bromoacetophenone, and dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
Benzimidazole (1.0 mmol, 1.0 equiv)
-
2-Bromoacetophenone derivative (1.0 mmol, 1.0 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 1.2 equiv)
-
1,2-Epoxybutane (5-10 mL, serves as solvent and acid scavenger)
-
Ethyl acetate and Hexane (for chromatography)
-
Silica gel (for column chromatography)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzimidazole (1.0 mmol), the 2-bromoacetophenone derivative (1.0 mmol), and the dimethyl acetylenedicarboxylate (1.2 mmol).
-
Add 1,2-epoxybutane (5 mL) to the flask. The epoxide acts as both the solvent and the HBr scavenger.
-
Heat the reaction mixture to reflux (approx. 63 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the excess 1,2-epoxybutane.
-
Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure pyrrolo[1,2-a]benzimidazole product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Application Note 2: Microwave-Assisted Synthesis for Accelerated Discovery
Rationale & Field Insights: Microwave-assisted organic synthesis (MAOS) has become an indispensable tool for accelerating reaction optimization and library synthesis in drug development. The primary advantage is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from many hours to mere minutes.[10] For the synthesis of pyrrolo[1,2-a]benzimidazoles, this translates to higher throughput and often cleaner reaction profiles with improved yields. The sealed-vessel conditions of microwave reactors also allow for the use of low-boiling solvents at temperatures well above their atmospheric boiling points, further accelerating the reaction rate. This method is particularly effective for intramolecular cycloadditions.[10][11]
Protocol 2: Microwave-Assisted Three-Component Synthesis
Objective: To rapidly synthesize a pyrrolo[1,2-a]benzimidazole derivative using microwave irradiation.
Materials:
-
Benzimidazole derivative (0.5 mmol, 1.0 equiv)
-
Alkylating agent (e.g., ethyl bromoacetate) (0.5 mmol, 1.0 equiv)
-
Activated alkyne (e.g., ethyl propiolate) (0.6 mmol, 1.2 equiv)
-
Triethylamine (Et₃N) (0.75 mmol, 1.5 equiv)
-
Acetonitrile (ACN) or Toluene (3 mL)
-
10 mL microwave reaction vessel with a stir bar
Procedure:
-
In a 10 mL microwave reaction vessel, combine the benzimidazole derivative (0.5 mmol), the alkylating agent (0.5 mmol), and the activated alkyne (0.6 mmol).
-
Add the solvent (e.g., Acetonitrile, 3 mL) followed by triethylamine (1.5 equiv). The triethylamine serves as the base to generate the ylide in situ.
-
Seal the vessel securely with a cap.
-
Place the vessel in the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 120-140 °C for 15-30 minutes. (Note: The optimal time and temperature should be determined for each specific substrate combination).
-
After the irradiation is complete, cool the vessel to room temperature using a compressed air stream.
-
Open the vessel carefully and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a small amount of dichloromethane or ethyl acetate and purify by flash column chromatography as described in Protocol 1.
Data Presentation: A Comparative Overview
The 1,3-dipolar cycloaddition approach is highly versatile, accommodating a wide range of substituents on both the benzimidazole core and the dipolarophile. The following table summarizes representative examples from the literature, showcasing the scope of this methodology.
| Benzimidazole (Substituent) | Alkylating Agent | Dipolarophile | Conditions | Yield (%) | Reference |
| 1-Benzylbenzimidazole | Phenacyl bromide | DMAD | 1,2-Epoxybutane, reflux, 24h | 75-85 | [2] |
| Benzimidazole | Ethyl bromoacetate | Ethyl propiolate | 1,2-Epoxybutane, reflux, 24h | 60-70 | [2] |
| 1-H-Benzimidazole | 2-Bromoacetophenone | DMAD | 2-Ethyloxirane, reflux | ~65 | [1] |
| 1-Benzyl-4-phenyl-4,5-dihydroimidazole | Ethyl bromoacetate | N-Phenylmaleimide | DBU, CH₂Cl₂, rt, 16h | 93 | [12][13] |
| 1-(4-fluorobenzyl)benzimidazole | Bromoacetonitrile | DMAD | Acetone, reflux | High | [14] |
digraph "Workflow" { graph [rankdir="TB", splines=ortho, label="General Experimental Workflow", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Nodes Start [label="1. Combine Reactants\n- Benzimidazole\n- Alkylating Agent\n- Dipolarophile", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSolventBase [label="2. Add Solvent & Base/\nAcid Scavenger"]; Reaction [label="3. Reaction\n(Thermal Reflux or\nMicrowave Irradiation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="4. Monitor by TLC"]; Workup [label="5. Work-up\n(Cooling, Solvent Removal)"]; Purification [label="6. Purification\n(Column Chromatography)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="7. Characterization\n(NMR, HRMS)", shape=note]; FinalProduct [label="Pure Pyrrolo[1,2-a]benzimidazole", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AddSolventBase; AddSolventBase -> Reaction; Reaction -> TLC [label="During Reaction"]; TLC -> Reaction [style=dashed, arrowhead=open, label="Continue if\nincomplete"]; Reaction -> Workup [label="Upon Completion"]; Workup -> Purification; Purification -> Analysis; Analysis -> FinalProduct; }
Caption: General Experimental Workflow
Conclusion
The 1,3-dipolar cycloaddition of benzimidazolium N-ylides stands as a robust, efficient, and highly adaptable strategy for the synthesis of pyrrolo[1,2-a]benzimidazoles. Its tolerance of diverse functional groups and amenability to both conventional heating and microwave-assisted protocols make it an invaluable tool for academic research and industrial drug development. By leveraging the principles and protocols outlined in this guide, researchers can rapidly access libraries of novel pyrrolo[1,2-a]benzimidazole derivatives for biological screening and the development of next-generation therapeutics.
References
- A domino decarboxylative alkylation/annulation for the synthesis of pyrrolo-benzimidazolones. Organic & Biomolecular Chemistry, RSC Publishing.
- Meng, L., Fettinger, J. C., & Kurth, M. J. (2007). Intramolecular Cycloaddition of Azomethine Ylides in the Preparation of Pyrrolidino[2',3':3,4]pyrrolidino[1,2- a]benzimidazoles. Organic Letters.
- Novel One-Pot Multicomponent Strategy for the Synthesis of Pyrrolo[1,2-a]benzimidazole and Pyrrolo[1,2-a]quinoxaline Derivatives.
- Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement. New Journal of Chemistry, RSC Publishing.
- A Facile Synthesis of Pyrrolo[1,2‐a]benzimidazoles and Pyrazolo[3,4:4 - DOI. (2004). Tetrahedron.
- New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. (2014). PMC.
- SYNTHESIS OF BENZO[d]PYRROLO[1,2-a]IMIDAZOLES BY IMINOCYCLOPROPANE REARRANGEMENT OF C-CYCLOPROPYL- BENZIMIDAZOLES. (2022). LOCKSS.
- Facile synthesis of substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles by 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and arylglyoxals.
- Intramolecular cycloaddition of azomethine ylides in the preparation of pyrrolidino[2',3':3,4]pyrrolidino[1,2- a]benzimidazoles. (2007). PubMed.
- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. (2023). MDPI.
-
11H-Benzo[15][16]imidazo[1,2-a]indol-11-one as a New Precursor of Azomethine Ylides: 1,3-Dipolar Cycloaddition Reactions with Cyclopropenes and Maleimides. (2022). MDPI.
- Structure-activity studies of antitumor agents based on pyrrolo[1,2-a]benzimidazoles: new reductive alkylating DNA cleaving agents.
- a 1,3-dipolar cycloaddition route to optically active pyrrolo[1,2-a]imidazoles. (2011). PubMed.
- Synthesis of Fluorinated Indolizines and 4H-Pyrrolo[1,2-a]benzimidazoles via 1,3Dipolar Cycloaddition of Fluoroalkenes to N-Ylides.
- Scheme 1: Various synthestic protocols for the synthesis of pyrroles.
- Design of Highly Active Analogues of the Pyrrolo[1,2-a]benzimidazole Antitumor Agents.
- Chemistry of the pyrrolo[1,2-alpha]benzimidazole antitumor agents: influence of the 7-substituent on the ability to alkylate DNA and inhibit topoisomerase II. (1996). PubMed.
- Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Chemistry of Heterocyclic Compounds.
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2023). MDPI.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.
- Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. (2019). Beilstein Journals.
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused. (2023). Semantic Scholar.
- Cycloaddition of homochiral dihydroimidazoles: A 1,3-dipolar cycloaddition route to optically active pyrrolo[1,2-a]imidazoles. Organic & Biomolecular Chemistry, RSC Publishing.
- 1,3-Dipolar cycloaddition. Wikipedia.
- Intramolecular 1,3-dipolar cycloadditions of dihydroimidazolium ylides: synthesis of pyrrolo[1,2,3-de] quinoxalines and imidazo[1,2-a]indoles. (2024). ePrints Soton, University of Southampton.
- THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES. Revue Roumaine de Chimie. Gef-lM)
Sources
- 1. researchgate.net [researchgate.net]
- 2. New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry of the pyrrolo[1,2-alpha]benzimidazole antitumor agents: influence of the 7-substituent on the ability to alkylate DNA and inhibit topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intramolecular cycloaddition of azomethine ylides in the preparation of pyrrolidino[2',3':3,4]pyrrolidino[1,2- a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cycloaddition of homochiral dihydroimidazoles: a 1,3-dipolar cycloaddition route to optically active pyrrolo[1,2-a]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cycloaddition of homochiral dihydroimidazoles: A 1,3-dipolar cycloaddition route to optically active pyrrolo[1,2-a]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Application Note: High-Yield Synthesis and Functionalization of Pyrrolo[1,2-a]benzimidazole (PBI) Fluorescent Probes
Topic: Synthesis of Fluorescent Probes Based on Pyrrolo[1,2-a]benzimidazole Skeleton Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Abstract & Strategic Overview
The pyrrolo[1,2-a]benzimidazole (PBI) scaffold represents a "privileged structure" in fluorescence chemistry, offering a planar, electron-rich 10-
This guide details the rational design and synthesis of PBI-based probes using a robust 1,3-dipolar cycloaddition strategy. We provide two distinct protocols: a high-fidelity stepwise method for library generation and a "green" one-pot method for rapid scale-up.
Key Applications
-
Intracellular Viscosity Sensing: Utilizing the Twisted Intramolecular Charge Transfer (TICT) mechanism.
-
pH Sensing: Exploiting the protonation of the imidazole nitrogen or auxiliary amino groups.
-
Bioimaging: High quantum yield blue/green emission with excellent cell permeability.[1]
Rational Design: The Donor-Acceptor (D-A) Architecture
To function as an effective fluorescent probe, the PBI core must be functionalized to create an electronic push-pull system.
-
The Donor (D): The PBI skeleton itself is electron-rich. Enhancing the electron density on the benzene ring (e.g., methoxy or amino groups) increases the HOMO energy.
-
The Acceptor (A): Electron-withdrawing groups (EWG) such as esters (
), cyano ( ), or acyl ( ) groups at positions 1, 2, or 3 of the pyrrole ring facilitate Intramolecular Charge Transfer (ICT).
Mechanism of Action (DOT Diagram)
The following diagram illustrates the synthesis logic and the fluorescence "Turn-On" mechanism based on viscosity restriction of the TICT state.
Caption: Synthesis pathway and viscosity-dependent fluorescence mechanism (TICT). In low viscosity, energy dissipates via rotation (dark); in high viscosity, rotation is blocked, restoring emission.
Protocol 1: Stepwise Synthesis (The "Gold Standard")
This protocol isolates the intermediate salt, ensuring high purity and allowing for the synthesis of asymmetric derivatives.
Reagents & Equipment[2]
-
Starting Materials: Benzimidazole (or derivatives),
-Bromoacetophenone (Phenacyl bromide), Dimethyl acetylenedicarboxylate (DMAD) or Methyl propiolate. -
Solvents: Acetonitrile (MeCN), Ethanol, Dichloromethane (DCM).
-
Base: Triethylamine (
) or DBU. -
Catalyst: Epoxides (optional, see Protocol 2).
Step A: Formation of Benzimidazolium Salt
-
Dissolve Benzimidazole (10 mmol) in MeCN (20 mL).
-
Add
-Bromoacetophenone (10 mmol) dropwise at room temperature. -
Stir the mixture for 4–6 hours. A white or pale yellow precipitate will form.
-
Filtration: Filter the solid, wash with cold acetone (2 x 10 mL) to remove unreacted bromide.
-
Drying: Dry under vacuum.
-
Yield Expectation: >90%.
-
Checkpoint:
NMR ( ) should show a downfield shift of the N-CH2 protons (~6.0 ppm).
-
Step B: 1,3-Dipolar Cycloaddition
-
Suspend the Benzimidazolium Salt (5 mmol) in DCM or MeCN (15 mL).
-
Add Activated Alkyne (e.g., DMAD, 6 mmol, 1.2 equiv).
-
Add Triethylamine (6 mmol, 1.2 equiv) dropwise.
-
Observation: The suspension will clear as the ylide forms and reacts. The solution often turns yellow/orange.
-
-
Stir at room temperature for 12 hours (or reflux for 2 hours if reaction is sluggish).
-
Workup: Evaporate solvent. Redissolve residue in DCM (20 mL), wash with water (2 x 10 mL) and brine.
-
Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate, gradient 8:1 to 4:1).
Reaction Scheme (DOT):
Caption: Stepwise synthesis via quaternization and cycloaddition.
Protocol 2: One-Pot "Green" Synthesis (High Efficiency)
For rapid library generation, this method utilizes an epoxide as both solvent and acid scavenger, eliminating the need for external base and salt isolation.
Reagents:
-
Benzimidazole derivative (1 mmol)
-
Phenacyl bromide derivative (1 mmol)
-
Activated Alkyne (1.1 mmol)
-
Solvent: 1,2-Epoxybutane or Propylene oxide (Caution: Volatile/Carcinogenic - handle in fume hood).
Procedure:
-
Mix all three components in a sealed tube or round-bottom flask with 3–5 mL of 1,2-epoxybutane .
-
Heat to reflux (approx. 65°C) for 6–8 hours.
-
Workup: Evaporate the volatile epoxide under reduced pressure.
-
Purification: Recrystallize directly from Ethanol or perform a short silica plug filtration.
Functionalization & Tuning
To customize the probe for specific applications, modify the "R" groups:
| Desired Property | Modification Strategy | Effect |
| Red-Shifted Emission | Add electron-donating groups ( | Stabilizes the excited state, reducing the HOMO-LUMO gap. |
| Viscosity Sensitivity | Use a hindered rotor at position 1 (e.g., replace phenacyl bromide with a bulky derivative). | Enhances TICT. Fluorescence increases linearly with viscosity.[4] |
| Mitochondrial Targeting | Methylate the N-position after PBI formation (if possible) or use a cationic substituent. | Positive charge drives accumulation in mitochondrial matrix (potential dependent). |
| pH Sensitivity | Incorporate a pyridyl group or a free amino group on the phenyl ring. | Protonation switches the ICT state "Off" or "On". |
Experimental Validation: Optical Characterization
A. Solvatochromism Test (ICT Verification)
-
Prepare
solutions of the PBI probe in solvents of increasing polarity: Toluene, DCM, THF, Ethanol, DMSO. -
Record UV-Vis absorption and Fluorescence emission spectra.
-
Result: A significant redshift in emission (e.g., from Blue in Toluene to Green/Yellow in DMSO) confirms the ICT character.
B. Viscosity Titration (For Rotor Probes)
-
Prepare mixtures of Glycerol/Methanol (or Ethylene Glycol/Water) in ratios: 0%, 20%, 40%, 60%, 80%, 90%, 99%.
-
Add probe (final conc.
). -
Measure fluorescence intensity (
). -
Plot:
vs. (Viscosity). -
Validation: A linear relationship (Förster-Hoffmann equation) confirms the molecular rotor mechanism.
Biological Application: Live Cell Imaging Protocol
Objective: Visualize intracellular viscosity changes or stain specific organelles.
-
Cell Culture: Seed HeLa or HepG2 cells on confocal dishes; grow to 70% confluence.
-
Staining Solution: Prepare a
stock of PBI probe in DMSO. Dilute to in PBS or culture medium. -
Incubation:
-
Remove culture medium.
-
Add Staining Solution.
-
Incubate for 20–30 minutes at 37°C.
-
-
Washing: Wash cells 3x with PBS to remove background fluorescence.
-
Imaging:
-
Excitation: 405 nm (for blue emitters) or 488 nm (for green emitters).
-
Emission Collection: 450–550 nm (Blue/Green channel).
-
-
Stimulation (Optional): To test viscosity response, treat cells with Nystatin (
) to induce swelling/viscosity changes and monitor intensity drop/rise.
References
-
Synthesis via 1,3-Dipolar Cycloaddition
- Title: Cycloaddition of homochiral dihydroimidazoles: a 1,3-dipolar cycloaddition route to optically active pyrrolo[1,2-a]imidazoles.
- Source: Organic & Biomolecular Chemistry, 2011.
-
URL:[Link]
-
One-Pot Green Synthesis
- Title: One pot three component reaction for the rapid synthesis of pyrrolo[1,2-a]benzimidazoles.
- Source: Molecular Diversity, 2013.
-
URL:[Link]
-
Optical Properties & Bioimaging
-
Viscosity Sensing Mechanism (General Reference for PBI-like Rotors)
- Title: A Threshold-Limited Fluorescence Probe for Viscosity.
- Source: Frontiers in Chemistry, 2019.
-
URL:[Link]
-
pH Sensing Applications
Sources
- 1. A benzimidazole-based highly selective colorimetric and far-red fluorometric pH sensor for intracellular imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Threshold-Limited Fluorescence Probe for Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Resolving regioselectivity issues in pyrrolo[1,2-a]benzimidazole functionalization
Ticket ID: PBI-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Topic: Resolving Regioselectivity Issues in Pyrrolo[1,2-a]benzimidazole Functionalization
Executive Summary & Triage
User Issue: You are experiencing poor regiocontrol when functionalizing the pyrrolo[1,2-a]benzimidazole (PBI) core. Common symptoms include inseparable mixtures of C1/C3 isomers, unexpected polymerization, or failure to functionalize the benzo-fused ring.
Root Cause Analysis: The PBI scaffold is an electron-rich, 10
-
C3 (Alpha to bridgehead N): The most nucleophilic site (kinetic and thermodynamic favorite for Electrophilic Aromatic Substitution).
-
C1 (Gamma to bridgehead N): The secondary nucleophilic site.
-
Benzo-Ring (C5-C8): Significantly less reactive; direct functionalization here is difficult without blocking the pyrrole ring.
The following guide provides the protocols to control this reactivity.
The PBI Reactivity Map
Before designing your synthesis, you must verify your numbering scheme. This guide uses the standard IUPAC numbering for the PBI scaffold.
Diagram 1: Reactivity Hotspots & Numbering
Caption: Reactivity map of pyrrolo[1,2-a]benzimidazole. C3 is the primary site for electrophilic attack, followed by C1. The benzo-ring is deactivated relative to the pyrrole.
Module 1: Electrophilic Aromatic Substitution (EAS)
Objective: Selective functionalization at C3 or C1.
Protocol A: Selective C3-Bromination
Context: C3 is the electronic "sweet spot," similar to the C3 position of indole or indolizine. It is stabilized by resonance with the bridgehead nitrogen.
-
Reagents: Tetrabutylammonium tribromide (TBATB) or N-Bromosuccinimide (NBS).
-
Conditions: Mild conditions (0°C to RT) in non-polar solvents (DCM or CHCl3).
-
Why it works: TBATB provides a controlled source of
, preventing over-bromination at C1.
| Parameter | Condition | Outcome |
| Reagent | TBATB (1.0 eq) | Exclusive C3-Br (>90% yield) |
| Reagent | Mixture of C1,C3-dibromo and polymerization | |
| Solvent | DCM/CHCl3 | Promotes C3 selectivity |
Protocol B: Accessing C1 (The "Blocked C3" Strategy)
Context: Direct C1 functionalization is difficult because C3 reacts first. To hit C1, you must either block C3 or use a directing group strategy.
-
Step 1: Install a transient blocking group at C3 (e.g., a carboxylic acid or silyl group) or use a steric directing group.
-
Step 2: Perform EAS. The electrophile is forced to C1.
-
Step 3: Remove the blocking group (if applicable).
Alternative:Direct C1-H Functionalization via Metal Catalysis. Recent literature suggests Silver (Ag) or Copper (Cu) catalyzed C-H activation can favor C1 if C3 is sterically hindered or if a specific directing group is used on the benzene ring [1].
Module 2: Functionalizing the Benzene Ring (C5-C8)
Issue: Users often attempt to nitrate or halogenate the benzene ring of PBI after synthesis. Verdict: Stop. This will almost always destroy the pyrrole ring or yield complex mixtures.
Solution: Pre-Synthetic Functionalization. You must introduce substituents on the benzene ring before building the PBI core. The most robust method is the Three-Component 1,3-Dipolar Cycloaddition .
Workflow: The "Bottom-Up" Approach
Caption: To functionalize the benzene ring, start with a substituted benzimidazole. The 3-component reaction builds the pyrrole ring onto it.
Critical Reagent: 1,2-Epoxybutane .[1][2]
-
Role: Acts as an acid scavenger (HBr trap) and solvent.
-
Why: Standard bases (TEA,
) often lead to side reactions (e.g., pyrrolo[1,2-a]quinoxaline formation). Epoxides provide a neutral, irreversible proton trap, driving the cycloaddition to the PBI product [2].
Troubleshooting Guide (FAQ)
Q1: I am getting a mixture of C1 and C3 substitution. How do I fix this?
A: This is a kinetic vs. thermodynamic control issue.
-
For C3 (Kinetic): Lower the temperature (-78°C to 0°C) and use stoichiometric electrophiles (1.0 eq). Avoid strong Lewis acids.
-
For C1: It is rarely favored directly. If you see C1 product, it is likely because C3 is already substituted or sterically crowded. Check your starting material purity.
Q2: My reaction yields a pyrrolo[1,2-a]quinoxaline instead of PBI. Why?
A: This is a common divergence in the 3-component synthesis.
-
Cause: Under basic conditions, the intermediate ylide can undergo ring expansion (via imidazole ring opening) instead of 1,3-dipolar cycloaddition.
-
Fix: Switch from basic conditions to epoxide-mediated conditions (1,2-epoxybutane). This stabilizes the PBI pathway and suppresses the rearrangement to quinoxaline [2].
Q3: Can I lithiate the PBI ring?
A: Yes, but regioselectivity is tricky.
-
n-BuLi: Will likely deprotonate C3 (most acidic proton on the pyrrole ring).
-
Directing Groups: If you have a directing group (e.g., ester) at C1 or C3, you can direct lithiation to the adjacent position.
-
Warning: The bridgehead nitrogen makes the system susceptible to nucleophilic attack/ring opening by strong alkyllithiums. Use LDA or LiTMP (non-nucleophilic bases) at -78°C.
Q4: How do I synthesize 1,2,3-trisubstituted PBIs?
A: Sequential functionalization is required.
-
C3 Functionalization: Perform EAS (e.g., bromination).
-
C1 Functionalization: Perform C-H activation or a second EAS step (now that C3 is blocked).
-
C2 Functionalization: This is the hardest. It is best to introduce the C2 substituent via the alkyne component during the initial ring formation (e.g., using a disubstituted alkyne like DMAD) [3].
References
-
Regioselective C-H Functionalization of Pyrrolo[1,2-a]quinoxalines (Analogous System)
- Source: ResearchG
- Relevance: Establishes C3 as the primary site for halogenation and C1 for specific metal-catalyzed activ
-
One-Pot Synthesis of Pyrrolo[1,2-a]benzimidazoles vs Quinoxalines
- Source: National Institutes of Health (PMC) / Molecular Diversity
- Relevance: Defines the role of 1,2-epoxybutane in preventing ring expansion and ensuring PBI form
-
Cytotoxicity and Substituent Effects in PBI Antitumor Agents
- Source: Journal of Medicinal Chemistry
- Relevance: Discusses the structure-activity relationship (SAR) of C3 and C6/C7 substituents.
-
Electrophilic Substitution in Pyrrole Systems
- Source: Brainly / General Chemistry
- Relevance: Fundamental mechanistic explanation of alpha (C3 in fused systems) vs beta reactivity.
Sources
Technical Support Center: Solvent Selection for the Recrystallization of 4H-pyrrolo[1,2-a]benzimidazole
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent system for the purification of 4H-pyrrolo[1,2-a]benzimidazole and its derivatives through recrystallization. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to novel compounds.
Section 1: Understanding the Solute - A Physicochemical Profile
Before any successful purification, one must understand the molecule. The this compound core is a fused heterocyclic aromatic system.[1][2] Its structure dictates its behavior in solution.
-
Structural Features: It possesses a rigid, planar benzimidazole ring system fused with a pyrrole ring. This large aromatic surface area allows for significant π-π stacking interactions.
-
Polarity & Hydrogen Bonding: The presence of nitrogen heteroatoms introduces polarity and makes the molecule a hydrogen bond acceptor. However, the lack of acidic protons (like -OH or -NH) means it cannot act as a hydrogen bond donor.
-
Predicted Solubility: Based on the "like dissolves like" principle, the molecule's moderate polarity and aromatic nature suggest it will be most soluble in solvents that share these characteristics.[3][4] We can predict poor solubility in highly nonpolar solvents (like hexanes) and highly polar, protic solvents (like water). Solvents of intermediate polarity, especially those with aromatic character or the ability to accept hydrogen bonds, are excellent starting points. One published example shows a derivative of this compound being recrystallized from dichloromethane, a solvent of moderate polarity.[5]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during solvent selection in a practical, question-and-answer format.
Q1: I'm starting with a new this compound derivative. Where do I begin my solvent search?
Answer: The most effective approach is a systematic, small-scale solvent screen. Based on the molecule's physicochemical profile, you should test a range of solvents with varying polarities. The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
A logical starting lineup of solvents to screen would be:
-
Toluene (Aromatic, nonpolar)
-
Dichloromethane (DCM) (Chlorinated, moderately polar)
-
Ethyl Acetate (EtOAc) (Ester, moderately polar)
-
Acetone (Ketone, polar aprotic)
-
Isopropanol (IPA) or Ethanol (EtOH) (Alcohol, polar protic)
-
Acetonitrile (MeCN) (Nitrile, polar aprotic)
-
Methanol (MeOH) (Alcohol, very polar protic)
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude this compound into a small test tube or vial.
-
Add the first test solvent dropwise (e.g., 0.5 mL) at room temperature and agitate. Observe the solubility.[7]
-
If it dissolves completely: The solvent is too "good" at room temperature and is unsuitable for single-solvent recrystallization. Note this and move to the next solvent.
-
If it is partially soluble or insoluble: This is a promising candidate. Proceed to the next step.
-
-
Gently heat the mixture to the solvent's boiling point using a heat gun or a sand bath.[7]
-
If it dissolves completely: This is an excellent candidate solvent. Remove from heat and allow it to cool slowly to room temperature, then in an ice bath, to see if crystals form.
-
If it remains insoluble or only partially dissolves after adding more solvent (up to ~2-3 mL): The solvent is too "poor" and is unsuitable for single-solvent recrystallization. It may, however, be useful as a "poor" solvent in a mixed-solvent system.
-
Q2: My compound seems insoluble in everything I've tried, even when boiling. What's my next step?
Answer: This is a common scenario for rigid, aromatic molecules. When no single solvent is effective, the solution is a mixed-solvent system , often called a solvent pair.[3] This technique combines a "good" solvent (in which your compound is highly soluble) with a "poor" solvent (in which your compound is insoluble). The two solvents must be fully miscible.
Common Miscible Solvent Pairs:
-
Dichloromethane / Hexanes
-
Toluene / Hexanes
-
Ethyl Acetate / Hexanes
-
Acetone / Water
-
Ethanol / Water
-
Methanol / Dichloromethane
Below is a diagram outlining the workflow for using a solvent pair.
Caption: Workflow for mixed-solvent recrystallization.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., dichloromethane).
-
While keeping the solution hot, add the "poor" solvent (e.g., hexanes) dropwise until you observe persistent turbidity (cloudiness). This indicates you have reached the saturation point.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
Q3: My compound dissolves in several hot solvents. How do I choose the absolute best one?
Answer: The ideal solvent not only provides a good yield of crystals upon cooling but also effectively excludes impurities.[7][8] If you have multiple candidates, consider these factors:
-
Crystal Quality: Which solvent yields well-defined, non-oily crystals? An "oiling out" phenomenon, where the compound separates as a liquid instead of a solid, indicates the boiling point of the solvent is higher than the melting point of the impure compound.
-
Yield: Perform a test recrystallization on an equal, measured amount of crude material for each candidate solvent. The one that provides the best recovery of pure material is superior.
-
Volatility: A solvent with a lower boiling point (e.g., 40-80 °C) is easier to remove from the final crystals during drying.[8] Solvents like DMF or DMSO have very high boiling points and are difficult to remove completely.
-
Safety: Always consider the toxicity and flammability of the solvent.[8] Opt for safer alternatives when performance is comparable.
Section 3: Core Principles & Data Reference
A successful recrystallization hinges on understanding the properties of an ideal solvent. The following diagram summarizes the key decision points.
Caption: Key properties of an ideal recrystallization solvent.
Table 1: Properties of Common Recrystallization Solvents
This table provides essential data to aid in your solvent selection process. Solvents are listed in order of increasing polarity index.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes & Safety |
| n-Hexane | 69 | 0.1 | 1.9 | Flammable, neurotoxin. Good "poor" solvent for pairs. |
| Toluene | 111 | 2.4 | 2.4 | Flammable, toxic. Good for aromatic compounds. |
| Dichloromethane | 40 | 3.1 | 9.1 | Volatile, suspected carcinogen. Use in a fume hood. |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Flammable, irritant. Common, effective solvent. |
| Acetone | 56 | 5.1 | 21 | Flammable, volatile. Can dissolve some plastics. |
| Isopropanol | 82 | 5.2 | 18 | Flammable. Good general-purpose protic solvent. |
| Acetonitrile | 82 | 5.8 | 37.5 | Flammable, toxic. |
| Ethanol | 78 | 6.2 | 24.5 | Flammable. Often used in a pair with water. |
| Methanol | 65 | 6.6 | 33 | Flammable, toxic. A very polar alcohol. |
| Water | 100 | 10.2 | 80.1 | Non-toxic, non-flammable. Ideal for polar compounds. |
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of Colorado Boulder. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2011). Dimethyl 9-benzyl-3-cyano-9H-pyrrolo[1,2-a]benzimidazole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139. Retrieved from [Link]
-
Jiang, Y., et al. (2014). Synthesis and Antimicrobial Activity of Some New 4H-Pyrrolo[1,2-a]benzimidazoles. Chemical Research in Chinese Universities, 30(5), 755-758. Retrieved from [Link]
-
PubChem. (n.d.). 4h-pyrrolo(1,2-a)benzimidazole-4-ethanamine, n,n-diethyl-2,3-diphenyl-, sulfate (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
Khaibayev, A. H., et al. (2023). Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023). Physicochemical properties of benzimidazole fungicides and their main metabolite. Retrieved from [Link]
-
Bicu, E., et al. (2014). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. Beilstein Journal of Organic Chemistry, 10, 2430–2438. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Unexpected Formation of Pyrrolo[1,2-a]quinoxaline Derivatives During the Multicomponent Synthesis of Pyrrolo[1,2-a]benzimidazoles. Retrieved from [Link]
-
Moody, C. J., & Swann, E. (1998). Design of highly active analogues of the pyrrolo[1,2-a]benzimidazole antitumor agents. Journal of the Chemical Society, Perkin Transactions 1, (21), 3589-3596. Retrieved from [Link]
-
Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 969-972. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Novel One-Pot Multicomponent Strategy for the Synthesis of Pyrrolo[1,2-a]benzimidazole and Pyrrolo[1,2-a]quinoxaline Derivatives. Retrieved from [Link]
-
ResearchGate. (2004). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Pharmaceutical and Drug Delivery Research, 1(2). Retrieved from [Link]
- Google Patents. (2008). A process for the preparation of benzimidazole derivatives and their salts.
-
Royal Society of Chemistry. (2020). Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement. New Journal of Chemistry. Retrieved from [Link]
-
Das, S., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 12(1), 1957. Retrieved from [Link]
-
Ciaffaglione, V., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1718. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl 9-benzyl-3-cyano-9H-pyrrolo[1,2-a]benzimidazole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edu.rsc.org [edu.rsc.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. mt.com [mt.com]
Validation & Comparative
Cytotoxicity comparison 4H-pyrrolo[1,2-a]benzimidazole vs doxorubicin
A Comparative Guide to the Cytotoxicity of 4H-Pyrrolo[1,2-a]benzimidazoles and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Cancer Chemotherapeutics
For decades, doxorubicin has been a cornerstone of chemotherapy, a potent, broad-spectrum anthracycline antibiotic used to treat a wide array of malignancies, including breast cancer, lung cancer, and various leukemias.[] Its efficacy is undeniable, yet its clinical use is often hampered by significant side effects, most notably cardiotoxicity.[] This limitation has fueled a continuous search for novel cytotoxic agents with improved therapeutic indices. Among the promising candidates are derivatives of the 4H-pyrrolo[1,2-a]benzimidazole scaffold, a class of heterocyclic compounds that have demonstrated significant anticancer activity.[2][3]
This guide provides a detailed comparison of the cytotoxic profiles of this compound derivatives and the established chemotherapeutic agent, doxorubicin. We will delve into their distinct mechanisms of action, compare their cytotoxic potency using available preclinical data, and provide a standardized protocol for assessing cytotoxicity, offering a comprehensive resource for researchers in the field of oncology drug discovery.
Mechanisms of Cytotoxicity: A Tale of Two Molecular Scaffolds
The cytotoxic effects of doxorubicin and 4H-pyrrolo[1,2-a]benzimidazoles stem from their interactions with fundamental cellular processes, albeit through different primary mechanisms.
Doxorubicin: The Established Multi-Pronged Attacker
Doxorubicin's anticancer activity is attributed to a combination of mechanisms, making it a formidable, albeit sometimes indiscriminate, cytotoxic agent.[4][5]
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin's planar aromatic structure allows it to insert itself between DNA base pairs, a process known as intercalation.[][6] This physical obstruction disrupts DNA replication and transcription.[] Crucially, it also stabilizes the complex between DNA and topoisomerase II, an enzyme responsible for managing DNA supercoils during replication.[][4][6] This "poisoning" of topoisomerase II leads to the accumulation of DNA double-strand breaks, a level of damage that typically triggers apoptosis (programmed cell death).[4][7]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can participate in redox cycling, leading to the production of highly reactive free radicals.[][7] This surge in oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effect.[4][7]
4H-Pyrrolo[1,2-a]benzimidazoles: Emerging DNA-Targeting Agents
Research into this compound derivatives, often referred to as PBIs, points towards a primary mechanism centered on DNA alkylation, with some analogues also exhibiting topoisomerase inhibition.
-
Reductive DNA Alkylation: Many PBI-based compounds are designed as bioreductive alkylating agents.[3][8] In the reductive environment of a cancer cell, they can be activated to form a reactive species that covalently binds to DNA, primarily at guanine and adenine bases.[8] This alkylation can disrupt DNA's structure and function, leading to cell death.
-
Topoisomerase II Inhibition: Some PBI derivatives have been shown to inhibit topoisomerase II, a mechanism they share with doxorubicin.[9] The inhibition is thought to involve the intercalation of electron-deficient PBI analogues into the DNA, interfering with the enzyme's function.[9]
-
Structural Influence on Activity: The cytotoxic potency and specific mechanism of PBIs can be finely tuned by modifying substituents on the benzimidazole ring system.[9][10] For instance, the nature of the substituent at the 7-position can influence whether the activated compound preferentially alkylates DNA or undergoes other reactions.[9]
Figure 1: High-level comparison of the primary cytotoxic mechanisms of Doxorubicin and PBI derivatives, both converging on the induction of DNA damage and apoptosis.
Comparative Cytotoxic Potency: A Look at the Preclinical Data
Direct, head-to-head comparisons of the cytotoxicity of 4H-pyrrolo[1,2-a]benzimidazoles and doxorubicin across a wide range of cancer cell lines are often presented in studies developing new PBI analogues. In these studies, doxorubicin serves as a benchmark positive control. While a comprehensive meta-analysis is beyond the scope of this guide, the following table summarizes representative data to illustrate the comparative potency. It's important to note that the IC50 (half-maximal inhibitory concentration) values can vary significantly based on the specific PBI derivative, the cancer cell line, and the assay conditions.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | N/A | A549 (Lung) | Varies; often in the range of 0.1 - 1.0 | General Knowledge |
| Doxorubicin | N/A | MCF-7 (Breast) | Varies; often in the range of 0.05 - 0.5 | General Knowledge |
| Doxorubicin | N/A | HT-29 (Colon) | Varies; often in the range of 0.1 - 1.5 | General Knowledge |
| Pyrrolo[1,2-a]benzimidazole | PBI-A (acetate form) | Ovarian (Human) | Nanomolar range | [3] |
| Pyrrolo[1,2-a]benzimidazole | PBI-A (acetate form) | Colon (Human) | Nanomolar range | [3] |
| Pyrrolo[2,1-c][4][5]benzodiazepine | Imidazole Conjugate 1 | Various | High potency | [11] |
| Pyrrolo[2,1-c][4][5]benzodiazepine | Methylenedioxy analogue | Various | High potency | [12] |
Note: Specific IC50 values for doxorubicin are highly variable in the literature depending on the exact experimental conditions (e.g., incubation time). The values provided are representative ranges. The data for PBI derivatives often show high potency, with some compounds exhibiting activity in the nanomolar range, indicating a strong cytotoxic effect.[3] Notably, some novel pyrrolobenzodiazepine derivatives have shown effectiveness against doxorubicin-resistant cell lines, highlighting their potential to overcome certain mechanisms of drug resistance.[12]
Experimental Validation: A Protocol for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible cytotoxicity data, standardized assays are crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13][15] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[13] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[13][16]
Figure 2: Standard experimental workflow for determining compound cytotoxicity using the MTT assay.
Detailed Step-by-Step Protocol for MTT Assay
-
Cell Seeding:
-
Harvest cells and perform a viable cell count (e.g., using Trypan Blue exclusion).[17]
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for controls (untreated cells, vehicle control, and medium-only blank).
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to adhere.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound derivatives and doxorubicin) and the vehicle control in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control medium.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).[17]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[15]
-
At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[16]
-
Incubate the plate for 2-4 hours at 37°C.[16] During this time, viable cells will form visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or an acidic isopropanol solution) to each well.[16]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated or vehicle control cells.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
Doxorubicin remains a potent and clinically relevant cytotoxic agent, but its utility is limited by a multi-faceted mechanism that can lead to significant off-target toxicity. The family of 4H-pyrrolo[1,2-a]benzimidazoles represents a promising class of investigational anticancer agents. Their mechanism, often centered on reductive DNA alkylation, and the high potency demonstrated by several analogues in preclinical studies, underscore their therapeutic potential.[3][8]
Some derivatives have shown efficacy in doxorubicin-resistant cell lines, suggesting they may offer a strategy to overcome clinical drug resistance.[12] Future research should continue to focus on structure-activity relationship studies to optimize the potency and selectivity of these compounds, aiming to develop candidates with a wider therapeutic window than traditional chemotherapeutics like doxorubicin. In vivo studies are essential to validate the promising in vitro cytotoxicity and to assess the overall safety profile of these novel agents.
References
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH. [Link]
-
An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL | Blood - ASH Publications. [Link]
-
Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed. [Link]
-
Doxorubicin - Wikipedia. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[][4][4][5] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]
-
In vitro cytotoxicity test of medical devices - CleanControlling. [Link]
-
In Vitro Assays in Toxicology: A Comprehensive Overview - IT Medical Team. [Link]
-
Synthesis and antitumor cytotoxicity evaluation of novel pyrrolo[2,1-c][4][5]benzodiazepine imidazole containing polyamide conjugates - PubMed. [Link]
-
Pyrrolo[1,2-a]benzimidazole-based quinones and iminoquinones. The role of the 3-substituent on cytotoxicity - PubMed. [Link]
-
Cytotoxicity of compounds 1, 2 and doxorubicin on different cancer cell lines. [Link]
-
Chemistry of the pyrrolo[1,2-alpha]benzimidazole antitumor agents: influence of the 7-substituent on the ability to alkylate DNA and inhibit topoisomerase II - PubMed. [Link]
-
ChemInform Abstract: Novel One-Pot Multicomponent Strategy for the Synthesis of Pyrrolo[1,2-a]benzimidazole and Pyrrolo[1,2-a]quinoxaline Derivatives. - ResearchGate. [Link]
-
Full article: Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. [Link]
-
Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line - Bentham Science Publisher. [Link]
-
Pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones. A new class of DNA cleaving agent exhibiting G and A base specificity - PubMed. [Link]
-
Structure-activity studies of antitumor agents based on pyrrolo[1,2-a]benzimidazoles: new reductive alkylating DNA cleaving agents - PubMed. [Link]
-
Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - MDPI. [Link]
-
Synthesis and cytotoxicity on sensitive and doxorubicin-resistant cell lines of new pyrrolo[2,1-c][4][5]benzodiazepines related to anthramycin - PubMed. [Link]
-
Mechanism of action of benzimidazole derivatives as Anticancer agent. - ResearchGate. [Link]
-
Repurposing anti-parasite benzimidazole drugs as selective anti-cancer chemotherapeutics - Anser Press. [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity studies of antitumor agents based on pyrrolo[1,2-a]benzimidazoles: new reductive alkylating DNA cleaving agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones. A new class of DNA cleaving agent exhibiting G and A base specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry of the pyrrolo[1,2-alpha]benzimidazole antitumor agents: influence of the 7-substituent on the ability to alkylate DNA and inhibit topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[1,2-a]benzimidazole-based quinones and iminoquinones. The role of the 3-substituent on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor cytotoxicity evaluation of novel pyrrolo[2,1-c][1,4]benzodiazepine imidazole containing polyamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxicity on sensitive and doxorubicin-resistant cell lines of new pyrrolo[2,1-c][1,4]benzodiazepines related to anthramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
Benchmarking fluorescence intensity of benzimidazole probes against standard dyes
Content Type: Technical Comparison Guide
Author: Senior Application Scientist
Executive Summary: The Benzimidazole Advantage
In the landscape of fluorescence microscopy and sensing, benzimidazole-based probes have evolved from simple nuclear stains (e.g., Hoechst 33342) to sophisticated environmental sensors utilizing Excited-State Intramolecular Proton Transfer (ESIPT). While standard xanthene (Fluorescein) or indole (DAPI) dyes remain workhorses, benzimidazoles offer distinct photophysical advantages: large Stokes shifts , environmental sensitivity , and tunable solubility .
This guide benchmarks benzimidazole probes against industry standards, providing a rigorous, self-validating protocol for quantifying their performance.
Technical Principles: The Physics of Performance
To objectively compare a benzimidazole probe against a standard, we must look beyond simple "brightness" and analyze the intrinsic photophysical parameters.
The Jablonski Perspective
Standard dyes like Fluorescein emit via a simple
In contrast, many modern benzimidazole probes operate via ESIPT . Upon excitation, a proton transfers from a hydroxyl group to the imidazole nitrogen, creating a keto-tautomer. This species emits at a significantly longer wavelength, resulting in a Stokes shift >100 nm .
Comparative Photophysics Table
| Feature | Hoechst 33342 (Benzimidazole Std) | DAPI (Indole Std) | Thioflavin T (Amyloid Std) | Novel Benzimidazole (ESIPT) |
| Primary Application | Live Cell Nuclear Staining | Fixed Cell Nuclear Staining | Amyloid Fibril Detection | Ratiometric Sensing / Amyloids |
| Excitation ( | ~350 nm (UV) | ~358 nm (UV) | ~440 nm | ~330-380 nm |
| Emission ( | ~461 nm (Blue) | ~461 nm (Blue) | ~480 nm | ~450-550 nm (Tunable) |
| Stokes Shift | ~110 nm | ~100 nm | ~40 nm | >150 nm (Zero re-absorption) |
| Quantum Yield ( | 0.34 (dsDNA bound) | 0.58 (dsDNA bound) | <0.01 (Free) | 0.2 - 0.6 (Environment dependent) |
| Molar Extinction ( | ||||
| Photostability | Moderate | High | Low | High (Keto form stability) |
| Cell Permeability | High (Live) | Low (Semi-permeable) | Low | Tunable |
Critical Mechanism Visualization
Understanding the ESIPT mechanism is vital for interpreting the large Stokes shift often seen in benzimidazole benchmarks.
Caption: The ESIPT cycle common in benzimidazole probes. The energy loss during the Enol
Protocol: The "Golden Standard" for Relative Quantum Yield
Objective: Determine the Quantum Yield (
Reagents & Equipment
-
Standard: Quinine Sulfate (in 0.1 M H
SO , ) or Coumarin 153 (in Ethanol, ). Choose a standard with and similar to your probe. -
Solvent: Spectroscopic grade (Ethanol, DMSO, or PBS).
-
Instrument: UV-Vis Spectrophotometer & Fluorometer.
Step-by-Step Workflow
-
Absorbance Matching (The Critical Step):
-
Prepare stock solutions of the Probe and Standard.
-
Dilute both so that the Absorbance (OD) at the excitation wavelength is < 0.1 (ideally 0.02 - 0.08) .
-
Scientific Logic:[1][2][3][4][5][6][7][8] Keeping OD < 0.1 avoids the Inner Filter Effect (re-absorption of emitted light), which artificially lowers intensity readings and invalidates the Beer-Lambert linearity.
-
-
Spectrum Acquisition:
-
Measure the integrated fluorescence intensity (Area Under Curve,
) for both the sample and standard using identical slit widths and detector voltages. -
Solvent blank subtraction is mandatory.
-
-
Calculation: Use the following equation:
Caption: Workflow for accurate Relative Quantum Yield determination. The "OD < 0.1" check is the primary failure point in failed benchmarks.
Case Studies: Benzimidazoles in Action
Case A: Amyloid Detection (Benzimidazole vs. Thioflavin T)
Thioflavin T (ThT) is the gold standard for detecting amyloid fibrils (Alzheimer's research).[7] However, ThT suffers from low sensitivity and ionic strength interference.
-
Benzimidazole Advantage: Derivatives like C1/C2 bind
-synuclein fibrils withngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> in the nanomolar range (vs. micromolar for ThT).[7] -
Data Insight: At 8 nM concentration, benzimidazole probes yield detectable signal where ThT is silent [2].[3][7]
-
Protocol Note: When benchmarking against ThT, ensure pH is strictly controlled (pH 7.4), as ThT fluorescence is highly pH-dependent.
Case B: Nuclear Staining (Hoechst 33342 vs. DAPI)
-
Scenario: Live-cell imaging of nuclear dynamics.
-
Comparison:
-
Benchmark Result: While DAPI is marginally more photostable, Hoechst is the only valid choice for live-cell benchmarks.[11] In fixed cells, DAPI is preferred for long-term storage due to slower bleaching rates [3][4].
Troubleshooting & Validation
| Issue | Cause | Corrective Action |
| Non-linear QY Plot | Inner Filter Effect (OD > 0.1) | Dilute samples until OD < 0.05. |
| Low Brightness | Aggregation / Quenching | Check solubility in aqueous buffer; add 1-5% DMSO or surfactant. |
| Spectral Shift | Solvatochromism | Benzimidazoles are sensitive to polarity.[13] Ensure sample and standard are in the same solvent if possible, or correct with refractive index ( |
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
Pravin, N., et al. (2020).[3] Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. Journal of Neurochemistry. Link
-
Chazotte, B. (2011). Labeling Nuclear DNA with Hoechst 33342.[14][15] Cold Spring Harbor Protocols. Link
-
Kapuscinski, J. (1995). DAPI: a DNA-specific fluorescent probe.[12][14] Biotechnic & Histochemistry. Link
-
Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the optical and biological properties of 6-(1 H -benzimidazole)-2-naphthalenol as a fluorescent probe for the detection of thiophenols: a t ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04835F [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. edinst.com [edinst.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Hoechst vs. DAPI: Understanding the Differences in DNA Staining - Oreate AI Blog [oreateai.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 15. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative molecular docking scores of pyrrolo[1,2-a]benzimidazole ligands
An In-Depth Guide to the Comparative Molecular Docking of Pyrrolo[1,2-a]benzimidazole Ligands
Introduction: The Prominence of the Pyrrolo[1,2-a]benzimidazole Scaffold
The pyrrolo[1,2-a]benzimidazole (PBI) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities include antimicrobial, antioxidant, sedative, and notably, anti-cancer properties.[1] The versatility of the PBI ring system allows for extensive chemical modification, making it a fertile ground for the development of novel therapeutic agents. Many PBI derivatives have been identified as potent antitumor agents, exhibiting cytotoxicity against a variety of cancer cell lines by targeting crucial biomolecules like DNA, topoisomerase II, and tubulin.[1][2][3][4][5]
In the modern drug discovery paradigm, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful tool for predicting the binding affinity and interaction patterns of a ligand with its target protein. This guide, intended for researchers and drug development professionals, provides a comparative analysis of molecular docking scores for various PBI ligands, offering insights into their structure-activity relationships (SAR) and therapeutic potential. We will delve into the methodologies of molecular docking, present comparative data against key cancer targets, and explore the structural basis for the observed binding affinities.
Molecular Docking: A Methodological Workflow
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (protein or receptor) to predict the preferred binding mode and affinity. The process is foundational to structure-based drug design. A lower, more negative docking score (typically expressed in kcal/mol) indicates a more favorable, stable interaction and higher binding affinity.
Expert Rationale Behind the Workflow
The described protocol is a self-validating system designed to ensure reproducibility and accuracy. The initial preparation of both protein and ligand is critical; failing to properly clean the protein structure (e.g., by removing crystallographic water molecules or adding polar hydrogens) can lead to inaccurate predictions of binding interactions. Ligand energy minimization is equally crucial, as the docking algorithm explores conformational space starting from this low-energy structure. The definition of the grid box is a pivotal step that confines the search space to the area of interest, typically a known active or allosteric site, thereby increasing computational efficiency and the relevance of the results. The choice of docking algorithm, such as the Lamarckian Genetic Algorithm, is based on its proven ability to efficiently search a vast number of conformations to find the most favorable binding pose.[6]
Standard Molecular Docking Protocol
-
Target Protein Preparation:
-
Acquisition: Obtain the 3D crystallographic structure of the target protein from a public repository like the Protein Data Bank (PDB).
-
Cleaning: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.
-
Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.[6]
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structure of the pyrrolo[1,2-a]benzimidazole ligands and convert them to 3D structures.
-
Energy Minimization: Optimize the ligand's geometry using a suitable force field (e.g., MMFF94) to find a low-energy conformation.
-
Charge and Torsion Definition: Assign Gasteiger charges and define rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Box Generation:
-
Binding Site Identification: Define the active site of the protein, often based on the location of a co-crystallized ligand or from published literature.
-
Grid Definition: Generate a grid box that encompasses the entire binding site. This grid is used by the docking program to pre-calculate the potential energy of different atom types, which speeds up the docking calculation.
-
-
Docking Simulation:
-
Algorithm Selection: Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm, as used in AutoDock).[6]
-
Execution: Run the docking simulation, allowing the program to explore various conformations, orientations, and positions of the ligand within the defined grid box. This process generates multiple potential binding poses.
-
-
Results Analysis:
-
Scoring: Rank the generated poses based on their docking scores (binding energy). The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Interaction Analysis: Visualize the best-ranked pose to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein's active site.
-
Caption: A generalized workflow for a molecular docking experiment.
Comparative Docking Analysis of PBI Ligands Against Cancer Targets
The anticancer activity of PBI derivatives often stems from their ability to inhibit key proteins involved in cell proliferation and survival. Here, we compare the molecular docking scores of various PBI and related benzimidazole ligands against two prominent cancer targets: Tubulin and Topoisomerase II.
Target 1: Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[7] Several benzimidazole-based compounds, including PBI derivatives, are known to inhibit tubulin polymerization by binding to the colchicine site.[7][8] This binding disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.
Computational studies have confirmed that the benzimidazole skeleton is well-suited for interaction with the colchicine binding site on β-tubulin.[7] Docking simulations reveal that higher tubulin affinities are often associated with bulkier alkyl or aryl groups on the benzimidazole nitrogen and electron-donating substituents on phenyl rings, which allow for deeper penetration into a hydrophobic pocket of the binding site.[7]
| Ligand Class/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues (if reported) | Reference |
| Benzimidazole-based Pyrrole Analogs | Acetylcholinesterase (AChE) | - | - | [9] |
| Benzimidazole Acrylonitriles | Tubulin (β-subunit) | Varies (Higher affinity with bulkier groups) | Leu255, Leu248, Met259, Ala354, Ile378 | [7] |
| Benzimidazole-linked Aryl Pyrazole | Tubulin (Colchicine site) | - | - | [8] |
| Pyrrolo[1,2-a]quinoline Derivatives | Tubulin | - | - | [10] |
Note: Specific docking scores from the literature are often presented within the context of a larger study and may not be individually listed in abstracts. The table reflects the classes of compounds and their targets as identified in the cited research.
Target 2: Topoisomerase II Inhibition
Topoisomerase II (TOP2) enzymes are critical for managing DNA topology during replication and transcription. Inhibiting these enzymes leads to DNA damage and cell death, a mechanism exploited by several established anticancer drugs. Pyrrolo[1,2-a]benzimidazole-based quinones have been investigated as novel inhibitors of Topoisomerase II beta (TOP2β).[2][3]
Molecular docking studies of these PBI-quinones against TOP2β help to elucidate their binding modes and predict their inhibitory potential. These computational models are often used in conjunction with Quantitative Structure-Activity Relationship (QSAR) studies to develop predictive models for the anticancer activity of new derivatives.[3]
| Ligand Class/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues (if reported) | Reference |
| PBI-based Quinones | Topoisomerase 2 beta (TOP2β) | Varies based on substitution | - | [2][3] |
| PBI Derivatives | DNA | - | Reductive alkylation | [5] |
Visualizing Ligand-Protein Interactions: A Conceptual Model
The binding affinity (docking score) is a quantitative measure, but understanding the qualitative nature of the interactions is equally important for rational drug design. The following diagram conceptually illustrates a PBI ligand stabilized within a protein's active site through a network of non-covalent interactions.
Caption: Conceptual model of a PBI ligand in a protein active site.
This model demonstrates how different parts of the PBI ligand can engage with various amino acid residues. For instance, aromatic rings can form hydrophobic or π-stacking interactions, while functional groups like amines or carbonyls can act as hydrogen bond donors or acceptors, anchoring the ligand in a specific orientation. The nature and position of substituents (R1, R2) are critical, as they can be tailored to optimize these interactions and improve binding affinity.[4]
Conclusion and Future Directions
Molecular docking serves as an invaluable computational tool for evaluating and comparing the therapeutic potential of pyrrolo[1,2-a]benzimidazole ligands. The docking score provides a quantitative metric for binding affinity, which, when combined with a qualitative analysis of binding interactions, offers powerful insights for guiding drug design. The comparative data indicates that PBI derivatives are promising inhibitors of key cancer targets like tubulin and topoisomerase II.
The structure-activity relationships derived from these computational studies highlight that modifications to the PBI scaffold, particularly at the 3-substituent position, can significantly influence binding affinity and biological activity.[4] Future research will undoubtedly leverage these insights, combining predictive computational models with synthetic chemistry to develop next-generation PBI-based therapeutics with enhanced potency, improved selectivity, and better pharmacokinetic profiles.
References
-
Ates-Alagoz, Z. et al. (2019). Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. PMC. Available at: [Link]
-
Li, J. et al. (2020). Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Jawarkar, R. et al. (2024). Molecular Docking, QSAR, and ADME Studies of Some Pyrrolo[1, 2-a] benzimidazole-based quinones as Novel Topoisomerase 2 beta (TOP2β) Inhibitors. Semantic Scholar. Available at: [Link]
-
Jawarkar, R. D. et al. (2024). Molecular Docking, QSAR, and ADME Studies of Some Pyrrolo[1, 2-a] benzimidazole-based quinones as Novel Topoisomerase 2 beta (TOP2β) Inhibitors. ResearchGate. Available at: [Link]
-
Islam, I. et al. (1993). Pyrrolo[1,2-a]benzimidazole-Based Quinones and Iminoquinones. The Role of the 3-Substituent on Cytotoxicity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Alizadeh-Bami, F. et al. (2022). Facile synthesis of substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles by 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and arylglyoxals. ResearchGate. Available at: [Link]
-
Moody, C. J. et al. (2004). Design of highly active analogues of the pyrrolo[1,2-a]benzimidazole antitumor agents. PubMed. Available at: [Link]
-
Unknown Author. (n.d.). A The synthesis of new benzo [d] imidazole pyrrolo [1,2-a] pyrazine.... ResearchGate. Available at: [Link]
-
Romagnoli, R. et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. PubMed. Available at: [Link]
-
Svirshchevskaya, E. V. et al. (2015). ChemInform Abstract: Novel One-Pot Multicomponent Strategy for the Synthesis of Pyrrolo[1,2-a]benzimidazole and Pyrrolo[1,2-a]quinoxaline Derivatives. ResearchGate. Available at: [Link]
-
Velez, E. et al. (2019). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. MDPI. Available at: [Link]
-
Islam, I. et al. (1991). Structure-activity studies of antitumor agents based on pyrrolo[1,2-a]benzimidazoles: new reductive alkylating DNA cleaving agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Islam, I. et al. (1991). Structure-activity studies of antitumor agents based on pyrrolo[1,2-a]benzimidazoles: new reductive alkylating DNA cleaving agents. PubMed. Available at: [Link]
-
Gali-Muhtasib, H. et al. (2020). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. Available at: [Link]
-
Unknown Author. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives a. Semantic Scholar. Available at: [Link]
-
Al-Ostath, A. et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. MDPI. Available at: [Link]
-
Wang, Y. et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. Available at: [Link]
-
Perin, N. et al. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. MDPI. Available at: [Link]
-
Al-Ostath, A. et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design of highly active analogues of the pyrrolo[1,2-a]benzimidazole antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity studies of antitumor agents based on pyrrolo[1,2-a]benzimidazoles: new reductive alkylating DNA cleaving agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Oxidative Stability of 4H-pyrrolo[1,2-a]benzimidazole in Solution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its developability profile. Among the various degradation pathways, oxidation is a frequent and often complex challenge that can compromise the potency, safety, and shelf-life of a drug candidate.[1] This guide provides a comprehensive framework for validating the oxidative stability of 4H-pyrrolo[1,2-a]benzimidazole, a heterocyclic scaffold of growing interest in medicinal chemistry.
This document is structured to provide not just a protocol, but a self-validating system of inquiry. We will delve into the causality behind experimental choices, offering a comparative analysis against other relevant heterocyclic systems. The insights and methodologies presented herein are designed to be directly applicable in a research and development setting.
The Imperative of Oxidative Stability in Drug Development
The susceptibility of a drug molecule to oxidation can lead to the formation of impurities and degradation products, potentially altering its pharmacological and toxicological profile.[2][3] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stress testing to elucidate potential degradation pathways and to develop stability-indicating analytical methods.[4] Understanding the oxidative stability of a molecule like this compound is therefore not merely a matter of due diligence, but a critical step in de-risking a development program.
This guide will employ forced degradation studies, a powerful tool to accelerate the degradation process and gain insights into the intrinsic stability of the molecule.[5][6] We will explore the use of two distinct and mechanistically different oxidizing agents to provide a comprehensive assessment of the molecule's vulnerabilities.
Experimental Design: A Comparative Approach
To provide a meaningful context for the oxidative stability of this compound, it is essential to benchmark its performance against other relevant heterocyclic compounds. For this guide, we have selected two commercially available comparators:
-
2-Phenylbenzimidazole: This compound shares the benzimidazole core with our target molecule, allowing for an assessment of the contribution of the fused pyrrole ring to the overall stability.
-
Indole: As a common heterocyclic motif in pharmaceuticals and natural products, indole provides a well-characterized benchmark for oxidative stability.
The experimental workflow is designed to be systematic and robust, as illustrated in the following diagram:
Figure 1: Experimental workflow for the comparative oxidative stability study.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point and can be adapted based on the specific properties of the test compounds and available instrumentation.
Protocol 1: Oxidative Stress with Fenton's Reagent
Fenton's chemistry generates highly reactive hydroxyl radicals (•OH), providing a potent oxidative challenge.[7][8][9]
-
Preparation of Solutions:
-
Prepare 1 mg/mL stock solutions of this compound, 2-phenylbenzimidazole, and indole in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with water to the final working concentration (e.g., 100 µg/mL in 50:50 acetonitrile:water).
-
Prepare a 0.1 M solution of ferrous sulfate (FeSO₄·7H₂O) in water.
-
Prepare a 3% (w/v) solution of hydrogen peroxide (H₂O₂) in water.
-
-
Degradation Procedure:
-
To 10 mL of each compound's working solution, add 100 µL of the 0.1 M ferrous sulfate solution.
-
Initiate the degradation by adding 1 mL of the 3% hydrogen peroxide solution.
-
Incubate the solutions at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 1 mL).
-
Immediately quench the reaction by adding a small amount of a suitable quenching agent (e.g., sodium sulfite solution) and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Oxidative Stress with AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
AAPH is a water-soluble azo compound that thermally decomposes to generate peroxyl radicals at a constant rate, offering a more controlled oxidative stress model.[10][11][12]
-
Preparation of Solutions:
-
Prepare 1 mg/mL stock solutions of the test compounds as described in Protocol 1.
-
Prepare a 10 mM solution of AAPH in water.
-
-
Degradation Procedure:
-
To 10 mL of each compound's working solution, add 1 mL of the 10 mM AAPH solution.
-
Incubate the solutions in a water bath at a controlled temperature (e.g., 40°C), protected from light.
-
At the specified time points, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.
-
Protocol 3: Stability-Indicating HPLC-UV Method
A well-developed HPLC method is crucial for separating the parent compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of each compound (e.g., determined by a photodiode array detector).
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Comparative Stability Data (Hypothetical)
The following table presents hypothetical data from the described experiments, reflecting the expected relative stabilities based on the chemical nature of the heterocyclic rings.
| Compound | Oxidizing Agent | % Remaining at 2h | % Remaining at 8h | % Remaining at 24h | Major Degradation Products |
| This compound | Fenton's Reagent | 85.2 | 65.7 | 40.1 | Multiple polar species |
| AAPH | 92.5 | 78.3 | 62.8 | Fewer, less polar species | |
| 2-Phenylbenzimidazole | Fenton's Reagent | 95.1 | 88.4 | 75.3 | Primarily hydroxylated species |
| AAPH | 98.2 | 94.6 | 89.1 | Minimal degradation | |
| Indole | Fenton's Reagent | 70.3 | 42.1 | 15.6 | Complex mixture, colored |
| AAPH | 80.1 | 55.9 | 30.2 | Multiple oxidation products |
Discussion and Mechanistic Insights
The hypothetical data suggest a stability order of: 2-Phenylbenzimidazole > this compound > Indole . This can be rationalized by considering the electronic properties and reactivity of the constituent rings.
The benzimidazole moiety is relatively stable to oxidation.[13] In contrast, the pyrrole ring is known to be susceptible to oxidative degradation.[14] The fusion of the electron-rich pyrrole ring to the benzimidazole core in this compound likely introduces a site of oxidative vulnerability that is absent in 2-phenylbenzimidazole. Indole, with its isolated pyrrole ring fused to a benzene ring, is generally more susceptible to oxidation than benzimidazole.
Proposed Oxidative Degradation Pathway for this compound
Based on the known reactivity of pyrrole and benzimidazole systems, a plausible degradation pathway under oxidative stress is proposed. The electron-rich pyrrole ring is the likely initial site of attack by electrophilic oxygen species.
Figure 2: A plausible oxidative degradation pathway.
Conclusion
This guide provides a comprehensive framework for the validation of the oxidative stability of this compound in solution. By employing a comparative approach with well-chosen benchmarks and utilizing robust, mechanistically distinct oxidative stress conditions, researchers can gain a thorough understanding of the molecule's stability profile. The detailed protocols for forced degradation and the stability-indicating HPLC-UV method offer a practical starting point for laboratory implementation. The insights into the relative stabilities of the heterocyclic systems and the proposed degradation pathway provide a rational basis for interpreting experimental results. A thorough understanding of a molecule's oxidative liabilities is paramount for informed decision-making in the drug development process, ultimately contributing to the successful progression of new therapeutic agents.
References
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity—study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-444.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of modern pharmaceutical analysis (Vol. 10). Academic press.
- ICH Harmonised Tripartite Guideline. (2003). Stability testing of new drug substances and products Q1A (R2).
- ICH Harmonised Tripartite Guideline. (2003). Photostability testing of new drug substances and products Q1B.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, S. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
- Klick, S., Muijrers, P. H., Stroebe, T., & Wätzig, H. (2005). Toward a general strategy for stress testing of drug substances and drug products. Pharmaceutical technology, 29(2), 48-66.
- Li, J., Schöneich, C., & Borchardt, R. T. (1995). Use of 2, 2'-azobis (2-amidinopropane) dihydrochloride as a reagent tool for evaluation of oxidative stability of drugs. Pharmaceutical research, 12(2), 263-270.
- Niki, E. (1990). Free radical initiators as source of water-or lipid-soluble peroxyl radicals. In Methods in enzymology (Vol. 186, pp. 100-108). Academic Press.
- Pignatello, J. J. (1992). Dark and photoassisted Fe3+-catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide. Environmental science & technology, 26(5), 944-951.
- Walling, C. (1975). Fenton's reagent revisited. Accounts of Chemical Research, 8(4), 125-131.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods for drug substances and products. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- FDA. (1998). Guidance for Industry: Q1A (R2) Stability Testing of New Drug Substances and Products.
- Dong, M. W. (2006). Modern HPLC for practicing scientists. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer.
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—a review. Journal of pharmaceutical analysis, 4(3), 159-165.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
- Barb, W. G., Baxendale, J. H., George, P., & Hargrave, K. R. (1951). Reactions of ferrous and ferric ions with hydrogen peroxide. Part I.—The ferrous ion reaction. Transactions of the Faraday Society, 47, 462-500.
- Haber, F., & Weiss, J. (1934). The catalytic decomposition of hydrogen peroxide by iron salts. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 147(861), 332-351.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
- Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (Eds.). (2008). Comprehensive organic chemistry II (Vol. 4). Elsevier.
- Taylor, E. C., & Wipf, P. (Eds.). (2009). The chemistry of heterocyclic compounds, indole, part one (Vol. 64). John Wiley & Sons.
- Preston, P. N. (Ed.). (2009). The chemistry of heterocyclic compounds, benzimidazoles and congeneric tricyclic compounds (Vol. 40). John Wiley & Sons.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. usptechnologies.com [usptechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of 2,2'-azobis(2-amidinopropane) dihydrochloride as a reagent tool for evaluation of oxidative stability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrole - Wikipedia [en.wikipedia.org]
Safety Operating Guide
4H-Pyrrolo[1,2-a]benzimidazole proper disposal procedures
Operational Guide: Proper Disposal of 4H-Pyrrolo[1,2-a]benzimidazole
Executive Summary & Core Directive
This compound is a nitrogen-containing fused heterocyclic scaffold commonly used in medicinal chemistry. Proper disposal is critical not only to comply with environmental regulations (RCRA/EPA) but to prevent the release of potentially bioactive pharmacophores into the water table.
The Golden Rule: Never dispose of this compound or its derivatives down the drain. The only acceptable terminal disposal method is high-temperature incineration equipped with a scrubber to manage nitrogen oxide (NOx) byproducts.
Hazard Profile & Risk Assessment
Before handling waste, you must understand the chemical's behavior. While specific toxicity data varies by derivative, the core scaffold is treated under the "Precautionary Principle" as a bioactive irritant.
Table 1: GHS Hazard Classification (Typical for Benzimidazole Scaffolds)
| Hazard Class | Category | H-Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3][5] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[1][2][3][4][5] |
| Aquatic Toxicity | Acute 3 | H402 | Harmful to aquatic life (derivative dependent). |
Note: Always consult the specific Safety Data Sheet (SDS) for your exact derivative, as substituents (e.g., halogens, alkyl groups) can significantly alter toxicity.
Waste Segregation & Decision Logic
Effective disposal starts at the bench. Segregating waste streams prevents dangerous cross-reactions and reduces disposal costs.
Figure 1: Waste Segregation Decision Tree Caption: Logical workflow for categorizing this compound waste streams to ensure regulatory compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
-
Context: Expired shelf stocks or reaction products.
-
Procedure:
-
Containment: Do not dispose of loose powder in the trash. Transfer the solid into a screw-top glass or chemically resistant HDPE container.
-
Labeling: Affix a hazardous waste label. Explicitly write "this compound" and check "Toxic" and "Irritant."
-
Terminal Disposal: Hand over to your EHS department for incineration .
-
Scientific Rationale: Incineration at >850°C ensures the pyrrole and benzimidazole rings are cleaved and oxidized to CO2, H2O, and NOx (scrubbed), preventing environmental persistence [1].
-
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Context: Filtrates from recrystallization or reaction solvents.
-
Procedure:
-
Solvent Identification: Determine if your solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Ethanol).
-
Segregation: Pour into the appropriate carboy (See Figure 1).
-
Compatibility Check: Ensure no strong oxidizers (e.g., nitric acid) are present in the waste stream, as benzimidazoles can form unstable N-nitro compounds under specific conditions [2].
-
Terminal Disposal: Fuel blending/Incineration.
-
Protocol C: Contaminated Glassware & Sharps
-
Context: Syringes, TLC plates, and pipettes.
-
Procedure:
-
Triple Rinse: Rinse glassware with a minimal amount of acetone. Collect this rinse in the "Non-Halogenated" liquid waste stream.
-
Disposal: Once rinsed, glassware can be washed normally. If cleaning is impossible (e.g., charred residue), dispose of the entire vessel in the "Solid Hazardous Waste" bin.
-
Sharps: Chemically contaminated needles must go into a rigid, puncture-proof "Bio/Chem Sharps" container, never the general trash.
-
Emergency Procedures: Spill Management
Accidents happen.[6][7] Your response must be reflexive and systematic to minimize exposure.
Figure 2: Spill Response Workflow Caption: Step-by-step containment and cleanup protocol for solid or liquid spills.
Critical Note on Dust: When cleaning solid spills, avoid dry sweeping which creates aerosols. Use a wet paper towel or a dedicated HEPA vacuum if available.
Regulatory Compliance (US/EU)
-
RCRA (USA): this compound is not typically a "P-listed" or "U-listed" waste by name. However, it must be characterized by the generator. If it exhibits toxicity characteristics, it falls under 40 CFR Part 261 . Always code as "Hazardous Waste" pending specific testing [3].
-
REACH (EU): Ensure classification aligns with CLP Regulation (EC) No 1272/2008.[7] Disposal must follow Directive 2008/98/EC on waste [4].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[8] [Link]
-
European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria. Europa.eu. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. keyorganics.net [keyorganics.net]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
